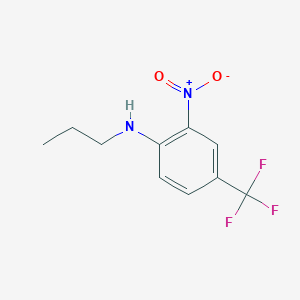
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-nitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H11F3N2O2 . It has a molecular weight of 248.2 . The compound is also known by its IUPAC name 4-nitro-N-propyl-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for 2-nitro-N-propyl-4-(trifluoromethyl)aniline is1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The predicted boiling point of 2-nitro-N-propyl-4-(trifluoromethyl)aniline is 294.9±40.0 °C and its predicted density is 1.325±0.06 g/cm3 . Its pKa is predicted to be -3.08±0.50 .Applications De Recherche Scientifique
Detection in Biological Material
Shormanov et al. (2016) studied the detection of a compound structurally similar to 2-nitro-N-propyl-4-(trifluoromethyl)aniline in biological material. They developed a method involving TLC, GC-MS, and electron spectrophotometry, proposing acetone as an extraction agent for this compound from cadaveric hepatic tissue and biological fluids. This research indicates the compound's relevance in forensic or toxicological investigations, demonstrating methods for its detection and quantification in biological samples (Shormanov, Andreeva, & Omel'chenko, 2016).
Spectroscopic Analysis and Electronic Properties
Saravanan et al. (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, closely related to the compound . They used Fourier transform infrared (FT-IR) and FT-Raman spectra to analyze the vibrational modes and electronic properties of the compound. The study provides insights into the compound's molecular and electronic properties, which could be relevant for materials science and chemical engineering applications (Saravanan, Balachandran, & Viswanathan, 2014).
Crystal and Molecular Structures
Research by Butcher et al. (1992) on the crystal and molecular structures of various nitroaniline derivatives, including 3-trifluoromethyl-2,4,6-trinitroaniline, highlighted the importance of intermolecular interactions in determining the structural properties of these compounds. This is significant for understanding the solid-state behavior and potential material applications of such compounds (Butcher, Gilardi, Flippen-Anderson, & George, 1992).
Photochemical and Biological Applications
A study by Fraix et al. (2016) explored a photoactivatable bichromophoric conjugate containing 4-nitro-3-(trifluoromethyl)aniline, indicating its potential use in cancer treatment. The conjugate, when irradiated with light, generated singlet oxygen and nitric oxide, demonstrating its applicability in photochemotherapy for targeting cancer cells (Fraix et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-nitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOAHWBXWSXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-propyl-4-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


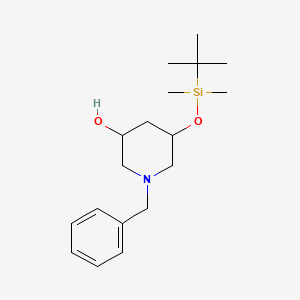

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)
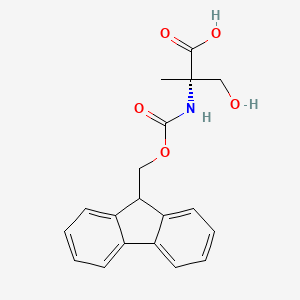
![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)

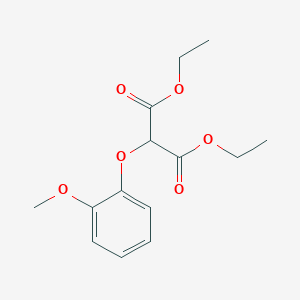
![1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B3115158.png)

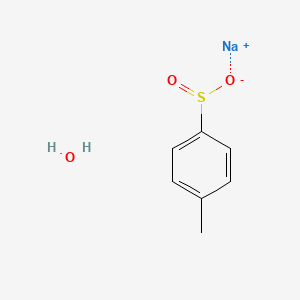
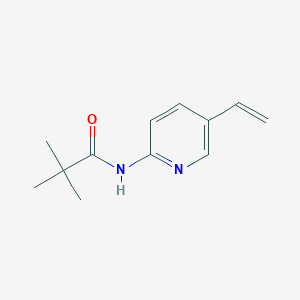
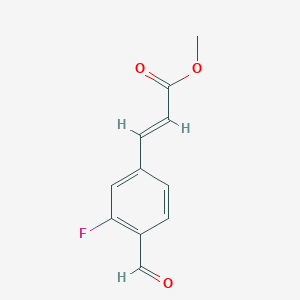
![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)